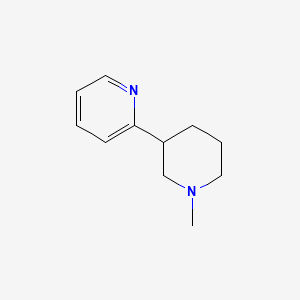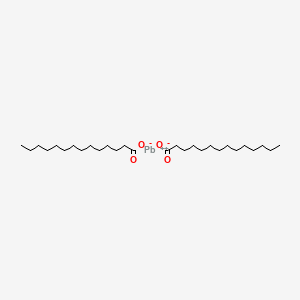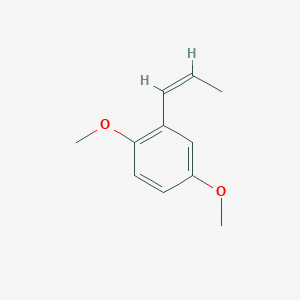
Z-2,5-Dimethoxypropenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-2,5-Dimethoxypropenylbenzene: is an organic compound characterized by the presence of two methoxy groups attached to a benzene ring, along with a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-2,5-Dimethoxypropenylbenzene typically involves the isomerization of 2,5-Dimethoxyallylbenzene. This process can be achieved using potassium hydroxide and hydrobromide addition, followed by condensation with reduced iron powder .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Chemical Reactions Analysis
Types of Reactions: Z-2,5-Dimethoxypropenylbenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur at the methoxy or propenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In chemistry, Z-2,5-Dimethoxypropenylbenzene is used as a precursor for the synthesis of more complex organic molecules
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural properties make it a useful tool for investigating biological mechanisms.
Medicine: In medicine, this compound may be explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for creating products with specific characteristics.
Mechanism of Action
The mechanism of action of Z-2,5-Dimethoxypropenylbenzene involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary research suggests that it may influence oxidative stress and metabolic processes .
Comparison with Similar Compounds
2,5-Dimethoxybenzaldehyde: Used in the production of 2,5-dimethoxyphenethylamine and other substituted phenethylamines.
2,5-Dimethoxyamphetamine: Known for its psychoactive properties and used in research related to neurotransmitter interactions.
Uniqueness: Z-2,5-Dimethoxypropenylbenzene is unique due to its specific structural configuration, which allows for a wide range of chemical reactions and potential applications. Its combination of methoxy and propenyl groups provides distinct reactivity compared to other similar compounds.
Properties
CAS No. |
19785-01-4 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1,4-dimethoxy-2-[(Z)-prop-1-enyl]benzene |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-8-10(12-2)6-7-11(9)13-3/h4-8H,1-3H3/b5-4- |
InChI Key |
PPIXTBBFLDNSNH-PLNGDYQASA-N |
Isomeric SMILES |
C/C=C\C1=C(C=CC(=C1)OC)OC |
Canonical SMILES |
CC=CC1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


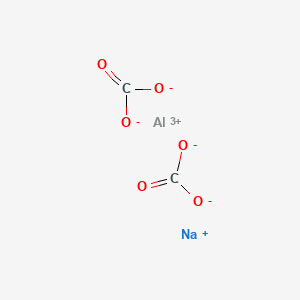
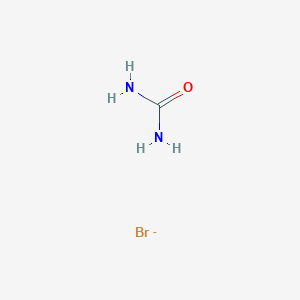



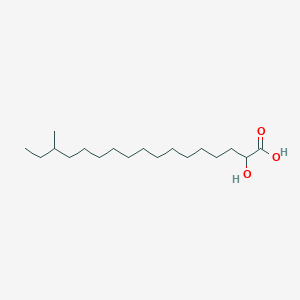



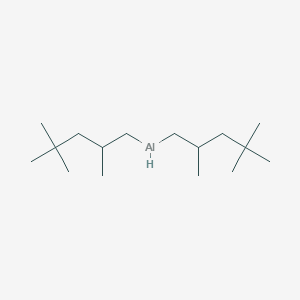
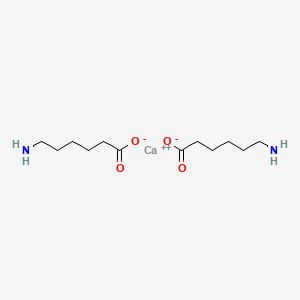
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)
